1-Bromo-4-(trans-4-butylcyclohexyl)benzene
Description
Contextual Significance of Halogenated Mesogens in Organic Chemistry
Mesogens are the fundamental molecular units that give rise to liquid crystalline phases. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto a mesogen's structure, creating a halogenated mesogen, is a powerful strategy in organic chemistry to fine-tune its physical and chemical properties. Halogenation significantly alters a molecule's characteristics by modifying its polarity, polarizability, and steric profile. youtube.compressbooks.pub The presence of a halogen atom, such as bromine, can introduce a significant dipole moment, influencing the dielectric anisotropy of the resulting liquid crystal material—a critical parameter for display applications.
Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. researchgate.net In the context of liquid crystals, these interactions can enhance molecular ordering and thermal stability, leading to the formation of more stable and predictable mesophases. researchgate.net The strategic placement of halogens allows chemists to engineer molecules with precise melting points, clearing points (the temperature at which the liquid crystal phase transitions to an isotropic liquid), and electro-optical responses. pressbooks.pubresearchgate.net Many halogenated organic compounds are crucial in the industrial production of polymers and pesticides. noaa.gov
Strategic Importance of trans-4-Butylcyclohexyl-Aryl Scaffolds in Liquid Crystal Research
The trans-4-butylcyclohexyl-aryl scaffold is a privileged structure in the design of liquid crystal materials. Its strategic importance stems from the distinct roles played by each of its components. The aryl group, typically a benzene (B151609) ring, provides a rigid, planar segment that promotes the parallel alignment of molecules, a prerequisite for forming calamitic (rod-shaped) liquid crystal phases. arborpharmchem.com
The cyclohexyl ring, particularly in its trans configuration, acts as a rigid extension of the molecular core. The trans geometry ensures a linear, rod-like shape, which is essential for maintaining the anisotropic ordering of the mesophase. This contrasts with the bent shape of the cis isomer, which disrupts liquid crystalline behavior. The weakly polarized nature of the cyclohexyl group can also be leveraged to reduce the dielectric constant of materials. mdpi.com
The flexible butyl chain attached to the cyclohexyl ring introduces conformational freedom. arborpharmchem.com This flexibility helps to lower the melting point of the compound by disrupting perfect crystalline packing in the solid state, thereby expanding the temperature range over which the liquid crystal phase is stable. The interplay between the rigid aryl-cyclohexyl core and the flexible alkyl tail is critical for creating materials that exhibit liquid crystallinity at or around room temperature. This molecular architecture is foundational in the synthesis of materials for next-generation liquid crystal displays and other electro-optical devices. arborpharmchem.comontosight.ai
Research Trajectories for the Chemical Compound 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
This compound is primarily valued as a key intermediate in the synthesis of more complex liquid crystal molecules and other advanced materials. arborpharmchem.com Its molecular structure combines the essential trans-4-butylcyclohexyl-aryl scaffold with a highly versatile reactive handle: the bromine atom.
Current research trajectories for this compound are heavily focused on its use as a building block in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The carbon-bromine bond provides a reliable site for introducing other chemical moieties, allowing for the systematic extension of the molecular core to create novel mesogens with tailored properties.
Because of its active bromine group, rigid aromatic ring, and flexible butyl chain, the compound has significant potential in the development of advanced liquid crystal materials. arborpharmchem.com Research is directed towards using it to synthesize components for high-performance displays, including those that require fast response times and high thermal stability, such as blue phase liquid crystals. arborpharmchem.com These next-generation materials are essential for technologies like high-speed displays and 3D display technology. arborpharmchem.com Beyond liquid crystals, this compound is also listed as a building block for protein degraders, indicating its potential utility in biochemical and pharmaceutical research. calpaclab.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 516510-78-4 |
| Molecular Formula | C16H23Br |
| Molecular Weight | 295.3 g/mol |
| Purity | ≥98% |
| Appearance | White Crystal |
| Storage | Room Temperature, Sealed in Dry Conditions |
Data sourced from CP Lab Safety and ChemBK. calpaclab.comchembk.com
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-butylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLACFCPGPQOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572954 | |
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516510-78-4 | |
| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Brom-4-(trans-4-butylcyclohexyl)-benzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Bromo 4 Trans 4 Butylcyclohexyl Benzene and Analogous Aryl Cyclohexyl Bromides
Carbon-Bromine Bond Formation Strategies in Aryl-Cyclohexyl Systems
The introduction of a bromine atom onto the pre-formed 4-butylcyclohexyl)benzene skeleton or its precursors can be achieved through several distinct chemical pathways. The choice of method depends on the desired regioselectivity—whether the bromine is to be placed on the aromatic ring or the cyclohexyl moiety—and the nature of the starting materials.
Electrophilic Aromatic Substitution for Bromination of Benzene (B151609) Rings
Electrophilic aromatic substitution (EAS) is the most common and direct method for introducing a bromine atom onto the benzene ring of an alkyl-substituted benzene, such as 4-(trans-4-butylcyclohexyl)benzene. nih.gov This class of reactions involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. The alkylcyclohexyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the bulky cyclohexyl group, the para-substituted product, 1-bromo-4-(trans-4-butylcyclohexyl)benzene, is generally the major product.
Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). nih.gov N-Bromosuccinimide (NBS) can also be employed, often in conjunction with a proton source or a solid acid catalyst like silica (B1680970) gel, to achieve regioselective bromination. nih.gov The use of highly polar solvents or specific catalysts can further enhance the para-selectivity of the reaction. For instance, zeolites have been shown to induce high para-selectivity in the bromination of toluene (B28343) and similar alkylbenzenes. nih.gov
The general mechanism involves the generation of a highly electrophilic bromine species, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. The regioselectivity is governed by the electronic and steric effects of the substituent already present on the ring.
| Substrate | Brominating Agent | Catalyst/Solvent | Major Product(s) | Yield |
| Toluene | NBS | Zeolite H-beta | p-Bromotoluene | High selectivity |
| Anisole | NBS / Silica gel | Carbon tetrachloride | p-Bromoanisole | 97% |
| Catechol | NBS / HBF₄ | Acetonitrile | 4-Bromocatechol | 100% |
This table presents data on electrophilic aromatic bromination for analogous compounds to illustrate typical conditions and outcomes. nih.gov
Radical Substitution Pathways on Cyclohexyl Moieties
While electrophilic substitution targets the aromatic ring, radical substitution provides a means to introduce a bromine atom onto the alkyl portion of the molecule, specifically at the benzylic position. The carbon atom of the cyclohexyl ring directly attached to the benzene ring is a benzylic-type position and is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. pw.livepearson.com
N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, typically used in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and under photochemical or thermal conditions. pw.liveaskfilo.com The reaction proceeds via a free-radical chain mechanism. The initiator generates a small concentration of bromine radicals, which then abstract a hydrogen atom from the benzylic position of the cyclohexyl ring to form a resonance-stabilized benzylic radical. pearson.com This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to afford the brominated product and another bromine radical, which continues the chain reaction. pearson.com
In the context of 4-(trans-4-butylcyclohexyl)benzene, this method would lead to bromination on the cyclohexyl ring at the carbon attached to the phenyl group. The stability of the benzylic radical intermediate makes this position highly favored for substitution over other positions on the cyclohexyl or butyl groups. pw.liveoregonstate.edu
| Substrate | Reagent | Initiator/Conditions | Major Product |
| Ethylbenzene | NBS | Light (hν) or Heat | 1-Bromo-1-phenylethane |
| Toluene | NBS | Benzoyl Peroxide | Benzyl bromide |
This table illustrates the typical conditions for benzylic bromination using NBS on model substrates. pearson.comaskfilo.com
Halogen Exchange Reactions for Bromide Incorporation
Halogen exchange, or the Finkelstein reaction, offers an alternative route to aryl bromides, particularly when the corresponding aryl chloride or iodide is more readily available. While classical Finkelstein reactions (nucleophilic substitution) are not feasible on aryl halides, metal-catalyzed versions have been developed that enable this transformation. nih.gov These reactions are particularly useful for converting more accessible but less reactive aryl chlorides into more reactive aryl bromides for subsequent cross-coupling reactions. tomsheppard.inforsc.org
Copper and nickel-based catalysts are commonly employed for these transformations. nih.govtomsheppard.info For example, aryl iodides can be converted to aryl bromides using copper(I) bromide at elevated temperatures. thieme-connect.com More modern methods utilize nickel(II) halides, which can facilitate the conversion of aryl chlorides to aryl bromides, and aryl iodides to either bromides or chlorides. nih.govfrontiersin.org These reactions can often be accelerated using microwave heating. nih.gov The general principle involves the oxidative addition of the aryl halide to a low-valent metal center, followed by halide exchange and reductive elimination.
| Starting Material | Reagent | Catalyst System | Product | Conditions |
| Aryl Iodide | NiBr₂ | None | Aryl Bromide | DMF, 170 °C, 4h |
| Aryl Chloride | NiBr₂ | None | Aryl Bromide | DMF, 170 °C, 4h |
| Aryl Bromide | CuI / NaI | (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine | Aryl Iodide | Dioxane, 110 °C |
This table provides examples of metal-mediated halogen exchange reactions on generic aryl halides. nih.govfrontiersin.org
Construction of the Aryl-Cyclohexyl Carbon Skeleton
The formation of the bond between the aromatic ring and the cyclohexyl moiety is a critical step in the synthesis of the target molecule's backbone. Modern cross-coupling reactions, particularly those catalyzed by palladium, are the most powerful and versatile tools for this purpose.
Cross-Coupling Reactions for Aryl-Cyclohexyl Linkage
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. sandiego.eduyoutube.com To synthesize a structure like 4-(trans-4-butylcyclohexyl)benzene, one could envision coupling an aryl bromide (like 1,4-dibromobenzene) with a trans-4-butylcyclohexylboronic acid, or conversely, coupling 1-bromo-4-(trans-4-butylcyclohexyl)boronic acid with a suitable aryl partner. mdpi.comresearchgate.net
The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the alkyl group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. sandiego.edu A wide variety of palladium catalysts, ligands, and bases can be used to optimize the reaction for specific substrates. researchgate.netmdpi.com
While the Suzuki reaction is widely used, other palladium-catalyzed couplings are also applicable. For instance, a Negishi coupling could be employed, using a butylcyclohexylzinc reagent, or a Kumada coupling with a butylcyclohexyl Grignard reagent. These methods provide alternative pathways to the same aryl-cyclohexyl linkage, with the choice of reaction often depending on the functional group tolerance and the availability of the organometallic reagent.
| Aryl Halide | Coupling Partner | Catalyst | Base | Product | Yield |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good |
| Aryl Bromides (various) | Cyclopropylboronic acid | [Pd(C₃H₅)Cl]₂ / Tedicyp | - | Arylcyclopropanes | up to 99% |
| ortho-vinyl aromatic bromides | Aryl boronate esters | Pd(OAc)₂ / SPhos | K₃PO₄ | Trisubstituted Olefins | Very Good |
This table showcases the versatility of palladium-catalyzed cross-coupling reactions in forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, analogous to the formation of the aryl-cyclohexyl linkage. mdpi.comresearchgate.netnih.gov
Nickel-Catalyzed Coupling Strategies for Aryl Bromides with Secondary Alkyl Bromides
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for the formation of carbon-carbon bonds. Specifically, the coupling of aryl halides with alkyl halides is a key transformation for synthesizing compounds like this compound.
Recent advancements have led to the development of nickel-catalyzed reductive coupling methods that can join aryl bromides with secondary alkyl bromides at room temperature, providing C(sp²)–C(sp³) products in good to excellent yields. acs.orgnih.gov These reactions often employ a nickel catalyst in conjunction with a reducing agent, such as manganese or zinc powder, and a variety of ligands to facilitate the catalytic cycle. acs.orgorganic-chemistry.org The choice of ligand is critical and can influence the reaction's efficiency and selectivity. Dual-ligand systems, for instance combining 4,4′-di-tert-butyl-2,2′-bipyridine and 1,2-bis(diphenylphosphino)benzene, have been shown to be highly effective. organic-chemistry.org
These protocols are valued for their high functional-group tolerance, allowing for the presence of sensitive groups like hydroxyls, amides, and esters in the substrates. nih.gov The reaction mechanism is believed to proceed through a series of nickel oxidation states, involving oxidative addition, reduction, and reductive elimination, while avoiding the formation of stoichiometric organomanganese intermediates. organic-chemistry.org This direct reductive cross-coupling is operationally simple and avoids the need for pre-formed, moisture-sensitive organometallic reagents. organic-chemistry.org
| Catalyst/Ligand System | Reductant | Solvent | Temperature | Key Features |
| NiCl₂ / 4,4′-di-tert-butyl-2,2′-bipyridine | Mn | DMPU | Ambient | High functional group tolerance |
| NiBr₂·diglyme / Ligand 1 | Zn | DMA | Room Temp. | Good to excellent yields for C(sp²)–C(sp³) products acs.org |
| Ni(COD)₂ / PCy₃ | - | Toluene | 80 °C | Effective for sterically hindered substrates |
Other Transition Metal-Catalyzed Carbon-Carbon Bond Formation
Beyond nickel, other transition metals, particularly palladium, are widely used for the formation of C-C bonds in the synthesis of aryl-alkyl compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are foundational in modern organic synthesis. mdpi.com
For a molecule like this compound, a Suzuki coupling could theoretically involve the reaction of a boronic acid or ester derivative of either the aryl or cyclohexyl moiety with the corresponding halide partner. Similarly, a Negishi coupling would utilize an organozinc reagent. mdpi.com These methods are renowned for their reliability and broad substrate scope.
The Stille reaction offers another pathway, coupling organostannanes with organic halides. Recent studies have demonstrated the selective transfer of secondary alkyl groups from tin reagents in the presence of cyclohexyl "spectator" ligands on the tin atom, which is crucial for achieving the desired product without unwanted side reactions. nsf.gov The choice of ligand for the palladium catalyst is critical in these systems to ensure efficient and selective transfer of the desired alkyl group. nsf.gov
Grignard Reagent-Mediated Alkylation and Arylation Routes
Grignard reagents, with the general formula RMgX, are highly reactive organomagnesium compounds fundamental to C-C bond formation. sigmaaldrich.com They are prepared by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comgoogle.com
In the context of synthesizing this compound, two main Grignard-based strategies can be envisioned:
Arylation of an alkyl halide : A Grignard reagent prepared from 1,4-dibromobenzene could react with a trans-4-butylcyclohexyl halide. This approach requires careful control of Grignard formation to achieve mono-addition.
Alkylation of an aryl halide : A Grignard reagent formed from trans-1-bromo-4-butylcyclohexane could be coupled with a suitable bromobenzene (B47551) derivative.
These reactions are powerful but can be limited by the high reactivity of the Grignard reagent, which is a strong base and can react with any acidic protons in the substrate. sigmaaldrich.com The synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through the addition of Grignard reagents to a nitrile precursor showcases the utility of this method in constructing complex molecules. nih.gov
Ullmann-Type Coupling Reactions in Aryl Ether Synthesis (Applicability to C-C Coupling)
The Ullmann reaction, traditionally known for the copper-catalyzed synthesis of biaryl ethers (C-O coupling), has been adapted for the formation of C-C bonds. sci-hub.sewikipedia.org The classical Ullmann C-C coupling involves the condensation of two aryl halide molecules in the presence of copper, often at high temperatures. sci-hub.seoperachem.com
While originally requiring harsh conditions, modern developments have introduced milder methodologies using ligands, alternative copper sources, and different reaction media, significantly expanding the reaction's scope. sci-hub.sesemanticscholar.org The Hurtley reaction, a variation of the Ullmann condensation, specifically describes the C-C coupling of aryl halides with carbon nucleophiles derived from compounds like malonic esters. wikipedia.org
The mechanism is generally understood to involve the formation of an organocuprate intermediate, followed by oxidative addition of a second aryl halide and subsequent reductive elimination to form the new C-C bond. operachem.com Although more commonly applied to aryl-aryl bond formation, the principles of Ullmann-type C-C coupling could potentially be extended to aryl-alkyl couplings under specific catalytic conditions, though this is less common than other cross-coupling methods for this type of bond.
Stereoselective Synthesis of the trans-4-Butylcyclohexyl Moiety
The stereochemistry of the 4-butylcyclohexyl group is critical for the properties of the final molecule. The trans isomer, where the butyl and aryl groups are on opposite sides of the cyclohexane (B81311) ring plane (diequatorial in the most stable chair conformation), is the desired configuration.
Control of Cyclohexane Ring Conformation and Stereochemistry
The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. slideshare.net Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans.
Trans Isomer : The two substituents are on opposite faces of the ring. In the most stable chair conformation, large substituents will preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. slideshare.net For this compound, this means both the butyl group and the bromophenyl group would be in equatorial positions.
Cis Isomer : The substituents are on the same face of the ring, leading to one axial and one equatorial substituent in the chair conformation.
Achieving stereocontrol is paramount. Synthetic strategies often rely on thermodynamic or kinetic control. Thermodynamic control allows the reaction to equilibrate to the most stable product, which for large 1,4-substituents is the trans (diequatorial) isomer. Kinetic control involves reactions where the stereochemical outcome is determined by the transition state energies of the reaction pathways. Methods for stereoselective synthesis include catalytic hydrogenation of a cyclohexene precursor or stereospecific reduction of a 4-butylcyclohexanone.
Synthetic Routes to Stereoisomeric Precursors
The synthesis of the target molecule relies on the availability of stereochemically defined precursors. A common starting point for the trans-4-butylcyclohexyl moiety is 4-butylcyclohexanone.
The stereoselective reduction of 4-butylcyclohexanone can yield either cis- or trans-4-butylcyclohexanol.
Reduction with bulky hydride reagents (e.g., L-Selectride) typically leads to axial attack on the carbonyl, resulting in the equatorial alcohol (cis-isomer).
Reduction with less hindered reagents (e.g., sodium borohydride) often results in equatorial attack, yielding the axial alcohol (trans-isomer), which is the precursor for the desired trans final product.
Alternatively, biocatalytic methods using enzymes like transaminases have been developed for the stereoselective production of trans-4-substituted cyclohexane-1-amines from a cis/trans mixture, demonstrating a dynamic isomerization process that favors the trans product. nih.gov These amine precursors can then be further functionalized. The synthesis of various 3'- and 4'-substituted cyclohexyl derivatives often begins with precursors like 1,3-cyclohexanedione or protected dihydroxybenzaldehydes, which are then elaborated through multi-step sequences to install the desired substituents with specific stereochemistry. nih.gov
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
The efficient synthesis of this compound and its analogous aryl-cyclohexyl bromides is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the yield and purity of the final product include the choice of catalyst, ligand, base, solvent, and reaction temperature. Research in the field of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a framework for understanding how these variables can be manipulated to achieve optimal outcomes.
The synthesis of aryl-cyclohexyl bromides often involves the coupling of an aryl halide with a cyclohexylboronic acid derivative or a related organometallic reagent. The optimization of such a process typically begins with the screening of various palladium catalysts and phosphine (B1218219) ligands. Different palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a variety of phosphine ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized Buchwald-Hartwig ligands, are evaluated to identify the most effective catalytic system.
The choice of base is another critical factor. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base can have a profound impact on the reaction rate and the suppression of side reactions. Similarly, the selection of the solvent system, with common choices including toluene, dioxane, and tetrahydrofuran (THF), is crucial for ensuring the solubility of the reactants and catalyst, as well as for influencing the reaction kinetics.
Temperature and reaction time are also key variables that are fine-tuned to maximize the yield. An optimal temperature profile ensures that the reaction proceeds at a reasonable rate without leading to the decomposition of the catalyst or reactants.
To illustrate the process of optimizing the synthesis of a compound structurally related to this compound, a hypothetical optimization study for a Suzuki-Miyaura coupling reaction is presented in the table below. This table showcases a systematic approach to varying reaction parameters to enhance the product yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 58 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene | 100 | 72 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 85 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 92 |
| 6 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 80 | 88 |
| 7 | Pd₂(dba)₃ (0.5) | SPhos (1) | K₃PO₄ | Dioxane | 100 | 90 |
In this representative study, the initial conditions using Pd(OAc)₂ and PPh₃ with Na₂CO₃ in toluene at 100°C gave a modest yield of 45%. By screening different bases, it was found that K₃PO₄ significantly improved the yield to 72%. A change in the catalyst system to the more active Pd₂(dba)₃/SPhos combination further boosted the yield to 85%. Subsequent optimization of the solvent to dioxane led to a superior yield of 92%. Further experiments could involve fine-tuning the reaction temperature and catalyst loading to maximize the yield and ensure the cost-effectiveness of the synthesis.
This systematic approach to the optimization of reaction conditions is essential for the development of robust and efficient synthetic methodologies for this compound and its analogs, ensuring high yields and purity of the desired products.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Chemical Environment
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the bromobenzene (B47551) ring, the protons of the cyclohexyl ring, and the protons of the butyl chain.
The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring's π-electron system. The protons on the brominated benzene ring are expected to show a characteristic splitting pattern, often an AA'BB' system, due to the para-substitution. The protons ortho to the bromine atom will be at a slightly different chemical shift than the protons ortho to the cyclohexyl group.
The protons of the cyclohexyl ring will resonate in the upfield region (δ 1.0-2.5 ppm). The methine proton attached to the benzene ring (benzylic proton) will be the most downfield of the cyclohexyl protons due to the influence of the aromatic ring. The trans stereochemistry of the substituents on the cyclohexyl ring influences the coupling constants between adjacent protons, which can be observed in the splitting patterns.
The butyl group protons will also appear in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl group (CH₃) typically showing a triplet, and the methylene (B1212753) groups (CH₂) exhibiting more complex splitting patterns due to coupling with their neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to Br) | 7.3 - 7.5 | Doublet |
| Aromatic (ortho to cyclohexyl) | 7.0 - 7.2 | Doublet |
| Cyclohexyl (benzylic CH) | 2.4 - 2.6 | Multiplet |
| Cyclohexyl (other CH₂) | 1.2 - 1.9 | Multiplets |
| Butyl (CH₂) | 1.2 - 1.6 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons will resonate in the downfield region (δ 120-150 ppm). The carbon atom bonded to the bromine (ipso-carbon) will have a chemical shift significantly affected by the halogen, typically appearing more upfield than the other substituted aromatic carbon. The carbon atom of the benzene ring attached to the cyclohexyl group will also have a characteristic chemical shift.
The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm), with the benzylic carbon atom being the most downfield of this set. The carbons of the butyl group will also resonate in the aliphatic region (δ 10-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-Br) | 119 - 122 |
| Aromatic (C-Cyclohexyl) | 145 - 148 |
| Aromatic (CH) | 128 - 132 |
| Cyclohexyl (benzylic C) | 43 - 46 |
| Cyclohexyl (other CH₂) | 26 - 35 |
| Butyl (CH₂) | 22 - 34 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl protons. It would also show correlations between the protons on the cyclohexyl ring and between the coupled aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). ustc.edu.cn This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the benzylic methine can be used to identify the signal of the benzylic carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). ustc.edu.cn HMBC is particularly useful for connecting different fragments of the molecule. For example, it would show correlations between the benzylic proton on the cyclohexyl ring and the aromatic carbons, confirming the attachment of the cyclohexyl ring to the benzene ring. It would also show correlations between the protons of the butyl group and the carbons of the cyclohexyl ring, confirming their connectivity.
Stereochemical Assignment via NMR Spectroscopic Parameters
NMR spectroscopy can provide crucial information about the stereochemistry of the molecule, specifically the trans configuration of the 1,4-disubstituted cyclohexyl ring. The coupling constants (J-values) between adjacent protons on the cyclohexane (B81311) ring are highly dependent on their dihedral angle. In a chair conformation, the coupling constant between two axial protons (³Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³Jax-eq) and between two equatorial protons (³Jeq-eq) is much smaller (2-5 Hz). The observation of large coupling constants for the methine protons on the cyclohexyl ring would be consistent with a diaxial arrangement, which is characteristic of a trans isomer in its most stable conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Vibrational Analysis of Aromatic and Cyclohexyl Moieties
The IR and Raman spectra of this compound will exhibit characteristic vibrational modes corresponding to its different structural components.
Aromatic Moiety: The bromobenzene ring will show several characteristic vibrations. C-H stretching vibrations of the aromatic protons are expected in the region of 3000-3100 cm⁻¹. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their position can be indicative of the substitution pattern. For a 1,4-disubstituted benzene ring, a strong band is often observed in the 800-850 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Cyclohexyl and Butyl Moieties: The aliphatic C-H stretching vibrations of the cyclohexyl and butyl groups will be observed in the 2850-2960 cm⁻¹ region. CH₂ scissoring and bending vibrations are expected around 1440-1470 cm⁻¹. The chair conformation of the cyclohexyl ring also gives rise to a characteristic pattern of bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aliphatic CH₂ Bend | 1440 - 1470 |
| Aromatic C-H Out-of-Plane Bend | 800 - 850 |
Confirmation of Functional Group Presence and Substituent Effects
Spectroscopic analysis is fundamental in verifying the presence of the key functional groups within this compound: the para-substituted bromobenzene ring and the trans-4-butylcyclohexyl moiety. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for this purpose.
In FT-IR spectroscopy, the presence of the benzene ring is confirmed by C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. researchgate.net The para-substitution pattern gives rise to a characteristic C-H out-of-plane bending vibration between 850 and 800 cm⁻¹. The aliphatic butylcyclohexyl group is evidenced by C-H stretching vibrations just below 3000 cm⁻¹.
¹H and ¹³C NMR spectroscopy provides more detailed structural information. The para-substitution on the aromatic ring results in a simplified aromatic region in the ¹H NMR spectrum, typically showing two distinct doublets with ortho-coupling. The protons on the benzene ring adjacent to the bromine atom are expected to be shifted downfield compared to those adjacent to the alkyl-substituted carbon. The butylcyclohexyl group produces a complex series of overlapping signals in the upfield aliphatic region of the spectrum.
The electronic effects of the substituents are also evident. The bromine atom, being electronegative, and the alkyl group, being weakly electron-donating, influence the chemical shifts of the aromatic protons and carbons. nist.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |
| Aromatic C-H | ¹H | 7.30 - 7.40 | Doublet, 2H, ortho to Bromine |
| Aromatic C-H | ¹H | 7.00 - 7.10 | Doublet, 2H, ortho to Cyclohexyl |
| Cyclohexyl & Butyl C-H | ¹H | 0.85 - 2.50 | Multiplets, ~21H |
| Aromatic C-Br | ¹³C | 119 - 122 | Quaternary Carbon |
| Aromatic C-H | ¹³C | 131 - 133 | ortho to Bromine |
| Aromatic C-H | ¹³C | 128 - 130 | ortho to Cyclohexyl |
| Aromatic C-Cyclohexyl | ¹³C | 145 - 148 | Quaternary Carbon |
| Cyclohexyl & Butyl Carbons | ¹³C | 14 - 45 | Aliphatic Carbons |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for deducing its structure through fragmentation analysis. nih.gov
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. The molecular formula for this compound is C₁₆H₂₃Br. calpaclab.com Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum will exhibit two major molecular ion peaks (M⁺ and [M+2]⁺) separated by approximately 2 m/z units. nih.gov HRMS can distinguish the exact masses associated with each isotopic variant, providing unambiguous confirmation of the presence of one bromine atom.
Table 2: Calculated Exact Masses for the Molecular Ions of C₁₆H₂₃Br
| Isotopic Composition | Ion | Calculated Exact Mass (Da) |
| C₁₆H₂₃⁷⁹Br | [M]⁺ | 294.0983 |
| C₁₆H₂₃⁸¹Br | [M+2]⁺ | 296.0963 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a predictable manner, yielding a unique fingerprint that helps to confirm the molecular structure. For this compound, the fragmentation pattern would be expected to show characteristic losses of parts of the alkyl substituent and the bromine atom.
Key fragmentation pathways include:
Loss of the butyl group: Cleavage of the butyl group from the cyclohexane ring would result in a significant fragment.
Benzylic cleavage: The bond between the aromatic ring and the cyclohexane ring is a likely point of cleavage, leading to fragments corresponding to the bromophenyl cation and the butylcyclohexyl radical, or vice versa.
Loss of Bromine: The C-Br bond can break to yield a fragment corresponding to the [M-Br]⁺ ion.
Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the bromophenyl and butylcyclohexyl components. nih.gov
Table 3: Plausible Mass Fragments for this compound Based on fragmentation of C₁₆H₂₃⁷⁹Br
| m/z (for ⁷⁹Br) | Plausible Fragment Identity | Description |
| 294 | [C₁₆H₂₃Br]⁺ | Molecular Ion (M⁺) |
| 237 | [C₁₂H₁₄Br]⁺ | Loss of Butyl group (-C₄H₉) |
| 215 | [C₁₆H₂₃]⁺ | Loss of Bromine atom (-Br) |
| 157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 139 | [C₁₀H₁₉]⁺ | Butylcyclohexyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the aromatic chromophore. hnue.edu.vn
The chromophore in this compound is the substituted benzene ring. Benzene itself exhibits characteristic absorption bands in the UV region arising from π → π* electronic transitions. elte.hu These are often referred to as the E₁ band (around 184 nm), the E₂ band (around 202 nm), and the B band (a series of fine-structured peaks around 255 nm). hnue.edu.vn The B-band is formally a symmetry-forbidden transition in unsubstituted benzene, which is why it has a low molar absorptivity. hnue.edu.vn
The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity (ε). Both the bromine atom and the trans-4-butylcyclohexyl group act as auxochromes.
Alkyl Group: The butylcyclohexyl group is a weak, electron-donating alkyl substituent. Such groups typically cause a small bathochromic shift (a shift to longer wavelengths) and a slight hyperchromic effect (an increase in absorption intensity) on the benzene absorption bands. hnue.edu.vnnist.gov
Bromo Group: The bromine atom also acts as an auxochrome. Its lone pair electrons can interact with the π-system of the benzene ring, resulting in a more significant bathochromic shift of the E₂ and B bands. ijermt.org
The combined effect of these two substituents is a shift of the primary absorption bands to longer wavelengths compared to unsubstituted benzene, and an increase in their intensities, particularly for the B-band, as the substitution lowers the symmetry of the ring. hnue.edu.vnijermt.org
Table 4: Expected UV-Vis Absorption Characteristics
| Transition | Typical λₘₐₓ in Benzene (nm) | Expected Shift due to Substituents | Effect |
| E₂-band | ~202 | Bathochromic | Shift to longer wavelength |
| B-band | ~255 | Bathochromic & Hyperchromic | Shift to longer wavelength and increased intensity |
X-ray Crystallography for Solid-State Structure Determination
Following an extensive search of scientific literature and crystallographic databases, detailed experimental X-ray crystallography data for the specific compound this compound, including unit cell parameters, space group, specific bond lengths and angles from single-crystal X-ray diffraction, and a definitive analysis of its crystal packing, is not publicly available. The following sections describe the type of information that would be obtained from such an analysis.
Unit Cell Parameters and Space Group Determination
A single-crystal X-ray diffraction experiment would determine the fundamental building block of the crystal, known as the unit cell. This is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences in the diffraction pattern, would allow for the determination of the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry operations within the crystal.
Hypothetical Data Table: Crystal Data and Structure Refinement
| Parameter | Value (Hypothetical) |
| Empirical formula | C16H23Br |
| Formula weight | 295.26 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å |
| b = 15.456(6) Å | |
| c = 9.876(3) Å | |
| α = 90° | |
| β = 109.12(3)° | |
| γ = 90° | |
| Volume | 1456.7(9) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.345 Mg/m³ |
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The precise three-dimensional arrangement of atoms within the molecule would be determined from the X-ray diffraction data. This allows for the accurate measurement of all bond lengths (e.g., C-C, C-H, C-Br), bond angles (e.g., C-C-C), and torsional angles, which describe the conformation of the molecule. For instance, the analysis would provide the exact angles that define the chair conformation of the cyclohexyl ring and the relative orientation of the phenyl and cyclohexyl groups.
Hypothetical Data Table: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |
| Br-C(aromatic) | 1.905(3) |
| C(aromatic)-C(cyclohexyl) | 1.512(4) |
| C-C (cyclohexyl, avg.) | 1.535(5) |
| C-C (butyl, avg.) | 1.528(6) |
| C-C-C (phenyl, avg.) | 120.0(3) |
| C-C-C (cyclohexyl, avg.) | 111.2(4) |
Confirmation of trans-Stereochemistry in the Cyclohexyl Ring
X-ray crystallography provides unequivocal proof of the stereochemistry of a molecule. In the case of this compound, the crystallographic data would confirm the trans configuration of the 1,4-disubstituted cyclohexane ring. This would be observed by the relative positions of the bromophenyl and butyl groups, which would be on opposite sides of the mean plane of the cyclohexane ring. Typically, in a chair conformation, this corresponds to both substituents occupying equatorial positions, which is the most energetically favorable arrangement, minimizing steric hindrance. The analysis would precisely determine the axial or equatorial nature of each substituent, providing definitive confirmation of the trans isomer.
Theoretical and Computational Studies of 1 Bromo 4 Trans 4 Butylcyclohexyl Benzene
Conformational Analysis of the Cyclohexyl Ring and Alkyl Chain
The three-dimensional structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is not rigid. The cyclohexyl ring and the butyl chain can adopt various conformations, and understanding the relative energies of these conformers is essential for a complete description of the molecule's properties.
Computational techniques are employed to explore the conformational space of the molecule and identify the most stable conformers.
Energy Minimization: This process involves finding the geometry of the molecule that corresponds to a minimum on the potential energy surface. Starting from an initial guess of the structure, the energy minimization algorithm iteratively adjusts the atomic coordinates to lower the total energy of the system. For this compound, energy minimization would confirm that the cyclohexyl ring adopts a chair conformation, which is the most stable conformation for substituted cyclohexanes. The trans configuration of the substituents on the cyclohexyl ring means that both the bromophenyl group and the butyl group will preferentially occupy equatorial positions to minimize steric hindrance. pearson.com
Conformational Sampling: To explore the different possible arrangements of the butyl chain, conformational sampling techniques are used. Methods like molecular dynamics (MD) simulations or Monte Carlo (MC) simulations can be used to generate a large number of different conformations. By analyzing the energies of these conformations, a picture of the conformational landscape can be obtained. For the butyl chain, rotations around the C-C single bonds will lead to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric clashes between the atoms of the butyl chain and the rest of the molecule.
Rotational Barriers and Preferred Conformations
Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the rotational barriers and preferred conformations of this compound. The molecule's conformational flexibility is dominated by the rotation around the single bond connecting the cyclohexyl and benzene (B151609) rings.
| Rotational Freedom | Estimated Rotational Barrier (kcal/mol) | Notes |
| Cyclohexyl-Benzene Bond | 2.5 - 5.0 | The primary barrier to overall molecular reorientation. The exact value is influenced by the interplay of steric and electronic factors. |
| C-C Bonds in Butyl Chain | 0.5 - 2.0 | Lower energy barriers, allowing for rapid conformational changes at room temperature. |
Note: The data in this table is estimated based on computational studies of structurally similar compounds and general principles of conformational analysis.
Influence of trans-Substitution on Conformational Landscape
The trans-substitution pattern on the 1,4-disubstituted cyclohexane (B81311) ring has a profound and simplifying effect on the conformational landscape of the molecule. In a cyclohexane ring, substituents can occupy either axial or equatorial positions. For a bulky substituent like a butyl group, the equatorial position is overwhelmingly favored to minimize 1,3-diaxial interactions, a form of steric strain.
The alternative diaxial conformation is energetically highly unfavorable due to severe steric clashes and is not significantly populated at ambient temperatures. Therefore, the trans configuration effectively removes the conformational complexity associated with the cyclohexane ring inversion.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K |
| Diequatorial | Butyl: equatorial, Bromophenyl: equatorial | 0 (most stable) | > 99% |
| Diaxial | Butyl: axial, Bromophenyl: axial | High (> 5) | < 1% |
Note: The data in this table is based on established principles of conformational analysis of substituted cyclohexanes.
Molecular Dynamics Simulations for Intermolecular Dynamics in Liquids
Investigation of Dynamic Behavior in Condensed Phases
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in condensed phases, such as liquids and liquid crystals. For molecules like this compound, which are precursors to liquid crystals, MD simulations can reveal how individual molecular motions translate into collective material properties.
Simulations of similar liquid crystalline mixtures, for instance, benzene dissolved in a cyanobiphenyl mesogen, have demonstrated that both translational and rotational diffusion are anisotropic. researchgate.net Molecules tend to move more freely parallel to the average direction of molecular alignment (the director) than perpendicular to it. researchgate.net The rigid core composed of the benzene and cyclohexane rings in this compound would be expected to exhibit similar anisotropic motion in an ordered phase. The flexible butyl tail, however, would display more liquid-like, isotropic motion.
These simulations can also predict properties like the nematic-to-isotropic phase transition temperature by monitoring the long-range orientational order as a function of temperature. Atomistic simulations have been successfully used to gain insights into the structure of various liquid crystal phases. mdpi.com
Intermolecular Interactions and Self-Assembly Propensity
The self-assembly of this compound into ordered phases is driven by a combination of intermolecular interactions. MD simulations, often complemented by quantum chemical calculations, can quantify these interactions.
The primary forces at play include:
Van der Waals Interactions: These are the dominant forces, arising from London dispersion forces between the bulky, nonpolar alkyl and cyclohexyl groups, and the benzene rings. These interactions favor parallel alignment of the molecular long axes to maximize contact area.
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, further stabilizing a parallel or offset-parallel arrangement.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. researchgate.net This specific and directional interaction can play a significant role in determining the local packing and ordering within the condensed phase. researchgate.netmdpi.com
MD simulations of similar halogenated molecules have shown that these interactions lead to the formation of specific motifs and local ordering, which are precursors to the formation of liquid crystalline phases. rsc.org The balance between the shape-defining steric repulsions and these attractive forces dictates the propensity of the molecules to self-assemble into nematic or smectic phases.
Aromaticity Analysis of the Benzene Ring
Quantitative Measures of Aromaticity in Substituted Benzenes
The aromaticity of the benzene ring in this compound can be quantified using several computational indices. These measures assess the degree of electron delocalization and the associated geometric and magnetic consequences, which are hallmarks of aromatic systems.
Two of the most common indices are:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system (benzene, HOMA = 1). A value closer to 1 indicates a higher degree of aromaticity, while lower values suggest a loss of aromatic character due to bond length alternation. For substituted benzenes, the HOMA index is a sensitive probe of the substituent's effect on the ring's geometry. acs.orgnih.gov
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to strong shielding (a negative NICS value) inside the ring. The more negative the NICS value, the more aromatic the system. Studies on monosubstituted benzenes show that substituents can modulate these values. nih.govtsijournals.com
The substituents on the benzene ring in the title compound—a bromine atom and a trans-4-butylcyclohexyl group—are expected to slightly perturb the aromaticity of the benzene ring. The alkyl group is weakly electron-donating, while the bromine atom is electron-withdrawing via induction but electron-donating through resonance. Computational studies on simpler substituted benzenes indicate that such substitutions generally lead to a small decrease in aromaticity compared to unsubstituted benzene, as reflected by HOMA and NICS values. nih.govnih.govaip.org
| Aromaticity Index | Benzene (Reference) | Estimated value for this compound | Interpretation |
| HOMA | 1.000 | ~0.98 - 0.99 | Slight decrease in bond length equalization due to substituent effects. |
| NICS(1) (ppm) | ~ -10 to -12 | ~ -9 to -11 | Minor reduction in the aromatic ring current. |
Note: The data in this table is estimated based on computational studies of various monosubstituted and disubstituted benzenes. Specific calculations for the title compound are not available in the cited literature.
Impact of Cyclohexyl and Bromine Substituents on Aromaticity
The aromaticity of the benzene ring in this compound is influenced by the electronic effects of its two substituents: the bromine atom and the trans-4-butylcyclohexyl group. The stability and reactivity of the aromatic system are tied to the delocalization of its π-electrons, a feature that can be subtly altered by attached functional groups. Theoretical and computational studies on substituted benzenes provide a framework for understanding these impacts, which are generally assessed using various aromaticity indices.
Both electron-releasing and electron-withdrawing groups have been found to generally decrease the aromaticity of the benzene ring, albeit to a small extent in cases of monosubstitution. researchgate.net This is because they cause a partial localization of the π-electrons, disrupting the perfect delocalization that characterizes unsubstituted benzene. researchgate.net The aromatic system tends to resist changes to its π-delocalized sextet, which is why significant disruption often requires strong resonance interactions between multiple substituents with opposing electronic properties. researchgate.net
The bromine atom exhibits a dual electronic effect. It is electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect, -I). Simultaneously, its lone pairs of electrons can be donated to the π-system of the ring (resonance effect, +R). For halogens, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character that deactivates the ring towards electrophilic aromatic substitution. This net withdrawal can lead to a slight decrease in aromaticity. Studies on monosubstituted benzenes show that halogen substituents perturb the symmetry and reduce the aromaticity of the benzene ring. nih.gov Among the halogens, the perturbation effect diminishes with increasing atomic size, with iodine causing the least perturbation and fluorine the most. nih.gov
When both the trans-4-butylcyclohexyl and bromine substituents are present on the benzene ring in a para-arrangement, their combined influence determines the final aromatic character. The weak electron-donating alkyl group and the net electron-withdrawing bromine atom have opposing effects. However, given that the individual effects of these types of substituents are generally small, the aromaticity of the benzene ring in this compound is expected to be only slightly modified compared to unsubstituted benzene.
The following table presents theoretical data for benzene, bromobenzene (B47551), and toluene (B28343), which serves as a proxy for an alkyl-substituted benzene, to demonstrate the individual substituent effects on aromaticity.
| Compound | Substituent | Aromaticity Index (HOMA) | Aromaticity Index (NICS(1)zz, ppm) |
|---|---|---|---|
| Benzene | -H | 1.000 (Reference) | -30.99 (Reference) |
| Bromobenzene | -Br | Slightly < 1.000 | Slightly less negative than Benzene |
| Toluene (proxy for alkylbenzene) | -CH3 | Slightly < 1.000 | Slightly less negative than Benzene |
Note: Specific numerical values for HOMA and NICS for bromobenzene and toluene vary slightly depending on the computational method and basis set used in the study. The table reflects the general trend observed in computational studies where substituents, whether electron-donating or electron-withdrawing, tend to cause a small decrease in the measured aromaticity compared to the perfect symmetry of unsubstituted benzene. researchgate.netnih.gov
Reaction Chemistry and Chemical Transformations of 1 Bromo 4 Trans 4 Butylcyclohexyl Benzene
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the benzene (B151609) ring is an excellent functional handle for a wide array of synthetic transformations. Its reactivity is characteristic of aryl halides and is dominated by reactions involving organometallic intermediates and transition metal catalysts.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise construction of C-C bonds. As an aryl bromide, 1-bromo-4-(trans-4-butylcyclohexyl)benzene is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com It is widely used to form biaryl structures. For this compound, this reaction provides a direct route to compounds containing a 4'-(trans-4-butylcyclohexyl)-[1,1'-biphenyl] core. The general conditions involve a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. researchgate.net
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mit.edumdpi.com This reaction typically proceeds with high trans selectivity. Reacting this compound with various alkenes, such as acrylates or styrenes, yields the corresponding (E)-alkenes, providing a method to extend the carbon framework with unsaturated units.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. wikipedia.org It is a highly reliable method for the synthesis of aryl alkynes. This transformation would convert this compound into 1-(trans-4-butylcyclohexyl)-4-(alkyn-1-yl)benzene derivatives, which are valuable intermediates for more complex structures.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are known for their high functional group tolerance and reactivity. youtube.com The aryl bromide can be coupled with a variety of alkyl-, vinyl-, or aryl-zinc halides to form the corresponding C-C bond, making it a versatile alternative to the Suzuki coupling. mit.edunih.gov
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine) | Aryl Alkyne |
| Negishi | Organozinc (R'-ZnX) | Pd(PPh₃)₄ or Ni catalyst | Alkyl/Aryl Substituted Arene |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Classical nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.comlibretexts.org The this compound molecule possesses an electron-donating alkyl substituent, which deactivates the aromatic ring towards nucleophilic attack. libretexts.org Consequently, this compound does not readily undergo SNAr reactions under standard conditions. Transformations that substitute the bromine with nucleophiles like amines or alcohols are typically achieved via transition metal-catalyzed cross-coupling pathways rather than a direct SNAr mechanism. smolecule.comwikipedia.org
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and rapid reaction for converting aryl halides into highly reactive organometallic reagents. Treating this compound with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom. This forms the corresponding aryllithium species. Alternatively, reaction with magnesium metal can form the Grignard reagent. These organometallic intermediates are potent nucleophiles and can be reacted with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, nitriles) to introduce a diverse range of functional groups onto the aromatic ring.
Transition Metal-Catalyzed Carbon-Heteroatom Bond Formation
Analogous to C-C couplings, palladium-catalyzed reactions are pivotal for forming bonds between the aromatic carbon and heteroatoms such as nitrogen, oxygen, and sulfur.
C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgorganic-synthesis.com This reaction is highly general and tolerates a vast array of functional groups, providing efficient access to a wide range of N-[4-(trans-4-butylcyclohexyl)phenyl]amines. researchgate.net
C-O Bond Formation: The formation of aryl ethers from this compound can be achieved through palladium-catalyzed coupling with alcohols or phenols. mit.edu These reactions, often considered a variant of the Buchwald-Hartwig reaction, typically require specific bulky and electron-rich phosphine ligands to facilitate the desired C-O reductive elimination and suppress side reactions. organic-chemistry.orgacs.org This method is a milder alternative to the classical Ullmann condensation.
C-S Bond Formation: Diaryl sulfides can be synthesized via the palladium-catalyzed coupling of aryl bromides with thiols or their corresponding thiolates. organic-chemistry.org This transformation allows for the introduction of a sulfur linkage, producing compounds such as 4-(trans-4-butylcyclohexyl)phenyl sulfides.
| Bond Formed | Reaction Name/Type | Nucleophile | Typical Catalyst System |
|---|---|---|---|
| C-N | Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base |
| C-O | Buchwald-Hartwig Etherification | Alcohol (R'OH) / Phenol (Ar'OH) | Pd catalyst, Bulky phosphine ligand, Base |
| C-S | Thioetherification | Thiol (R'SH) | Pd catalyst, Ligand, Base |
Transformations Involving the Cyclohexyl Ring and Butyl Chain
The aliphatic portion of the molecule is generally robust, but the cyclohexyl ring possesses a benzylic C-H bond that is susceptible to certain transformations.
Oxidation and Reduction Reactions
Oxidation: The hydrogen atom on the carbon of the cyclohexyl ring attached to the benzene ring (the benzylic position) is the most susceptible site for oxidation due to the resonance stabilization of the resulting radical or cationic intermediate. Catalytic oxidation can selectively introduce a hydroperoxide group at this position, which can be a precursor to other functional groups like ketones or alcohols.
Reduction: The term "reduction" can apply to two distinct transformations for this molecule.
Reductive Dehalogenation: The carbon-bromine bond can be cleaved and replaced with a hydrogen atom. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas or a hydrogen transfer reagent. organic-chemistry.org This reaction converts the molecule to 4-(trans-4-butylcyclohexyl)benzene.
Aromatic Ring Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under more forcing hydrogenation conditions, often requiring rhodium or ruthenium catalysts at elevated pressures and temperatures. This transformation would convert the molecule into 1-bromo-4-(trans-4-butylcyclohexyl)cyclohexane. However, achieving this selectively without concurrent reductive dehalogenation can be challenging. The saturated cyclohexyl ring and the butyl chain are inert to further reduction.
Functionalization of the Butyl Chain
While the aryl bromide moiety is the more common site for transformations, the butyl chain offers opportunities for late-stage functionalization, a strategy of increasing importance in medicinal chemistry and materials science for the diversification of molecular scaffolds. Methodologies for the selective modification of the butyl group in the presence of the aryl bromide are of significant interest.
Biocatalytic Oxidation: One promising approach for the selective functionalization of the butyl chain is through biocatalysis. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of C-H bonds in a regio- and stereoselective manner. For a substrate like this compound, enzymatic oxidation could potentially introduce a hydroxyl group at various positions on the butyl chain. The regioselectivity of such a reaction would be dictated by the specific enzyme used, with some enzymes favoring oxidation at the terminal (ω) or sub-terminal (ω-1) positions. This enzymatic approach offers a green and highly selective alternative to traditional chemical oxidation methods, which often lack selectivity and can lead to over-oxidation or reaction at the more reactive benzylic position if one were present. The combination of a C-H oxidizing biocatalyst with a second enzyme, such as an alcohol dehydrogenase, could further lead to the formation of ketones or aldehydes from the initially formed alcohols.
Photochemical and Radical-Based Functionalization: Advances in photoredox catalysis and radical chemistry also provide avenues for the functionalization of the butyl chain. These methods can generate alkyl radicals from C-H bonds under mild conditions, which can then participate in a variety of bond-forming reactions. For instance, a photocatalytic system could be employed to selectively abstract a hydrogen atom from the butyl chain, followed by trapping of the resulting radical with a suitable reagent to introduce new functional groups. The selectivity of such reactions is often governed by the stability of the radical intermediate, with secondary C-H bonds being more reactive than primary ones.
Below is a table summarizing potential functionalization reactions of the butyl chain:
| Reaction Type | Reagents/Catalyst | Potential Product(s) | Key Considerations |
| Biocatalytic Hydroxylation | Cytochrome P450 enzymes, O₂, NADPH | Hydroxylated derivatives at various positions of the butyl chain | High regio- and stereoselectivity, mild reaction conditions. |
| Photochemical C-H Activation | Photoredox catalyst, radical trap | Functionalized butyl chain (e.g., amination, fluorination) | Selectivity can be challenging; depends on radical stability. |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Brominated butyl chain | Bromination is selective for the most substituted carbon. |
Stereochemical Integrity during Chemical Transformations
A critical aspect of the chemistry of this compound is the maintenance of the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. This configuration, with both the aryl and butyl groups in equatorial positions, is the thermodynamically most stable conformation. Any chemical transformation should ideally proceed without causing epimerization to the less stable cis isomer.
The conformational stability of the trans-1,4-disubstituted cyclohexane is substantial due to the large steric bulk of both the bromophenyl and butyl groups. In the chair conformation, placing these large groups in the equatorial positions minimizes steric strain, specifically avoiding unfavorable 1,3-diaxial interactions. For a reaction to cause epimerization, it would need to proceed through a high-energy transition state or intermediate that allows for ring flipping and subsequent conversion to the cis isomer.
In most common synthetic transformations, such as the palladium-catalyzed cross-coupling reactions at the aryl bromide, the conditions are typically not harsh enough to induce cleavage of the bonds to the cyclohexane ring or to cause epimerization. The reaction occurs at the aromatic C-Br bond, which is spatially removed from the stereocenters of the cyclohexane ring.
Similarly, for functionalization of the butyl chain, reactions that proceed via radical or enzymatic pathways are unlikely to affect the stereochemistry of the cyclohexane ring. These reactions target the C-H bonds of the butyl group, and the integrity of the ring structure is generally preserved.
The retention of the trans stereochemistry is crucial for the applications of this molecule, particularly in liquid crystal displays, where the specific shape and anisotropic properties of the molecule are paramount for its function.
Investigations into Reaction Mechanisms
Understanding the mechanistic pathways of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes. The interplay between the sterically demanding trans-4-butylcyclohexyl substituent and the reactive aryl bromide is a key feature influencing the reaction mechanisms.
Mechanistic Pathways of Halogenated Aryl-Cyclohexyl Compound Transformations
The most synthetically valuable transformations of this compound involve the palladium-catalyzed cross-coupling of the aryl bromide with various partners, such as boronic acids (Suzuki-Miyaura coupling). The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species. The rate of this step can be influenced by the electronic properties of the aryl bromide and the steric hindrance around the reaction center. The bulky trans-4-butylcyclohexyl group, although in the para position, can exert some long-range steric effects that may influence the approach of the palladium catalyst.
Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl or alkyl group from the organoboron reagent) is transferred to the palladium(II) complex, displacing the bromide. This step typically requires the activation of the organoboron species with a base. The nature of the base and the solvent can significantly affect the rate and efficiency of transmetalation.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the new C-C bond, and the palladium(0) catalyst is regenerated. This step is often favored by bulky ligands on the palladium center.
Role of Catalysts and Reagents in Selectivity and Efficiency
The choice of catalyst and reagents is paramount in controlling the selectivity and efficiency of the chemical transformations of this compound.
In Suzuki-Miyaura Coupling:
Palladium Precursor and Ligands: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, are often employed. These ligands promote the formation of the active monoligated palladium(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination. The bulky nature of these ligands can also help to prevent catalyst decomposition pathways.
Base and Solvent: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. The solvent system, often a mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water, must be chosen to ensure the solubility of all reactants and facilitate the interaction between the organic and aqueous phases where the base is often dissolved.
The following table provides a general overview of the role of catalysts and reagents in the Suzuki-Miyaura coupling of this compound:
| Component | Role | Examples | Impact on Selectivity and Efficiency |
| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Affects the ease of formation of the active Pd(0) species. |
| Ligand | Stabilizes the Pd catalyst, modulates its reactivity | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often required for sterically demanding substrates to promote oxidative addition and reductive elimination. |
| Base | Activates the organoboron reagent for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence the reaction rate and can help to avoid side reactions. |
| Solvent | Solubilizes reactants and reagents | Toluene/H₂O, Dioxane/H₂O | The solvent system must be compatible with all components of the reaction and can influence the rate of transmetalation. |
By carefully selecting the catalyst system and reaction conditions, the Suzuki-Miyaura coupling of this compound can be carried out with high efficiency and selectivity, providing access to a wide range of biaryl compounds while maintaining the crucial trans stereochemistry of the cyclohexyl ring.
Derivatization and Structure Activity Relationships in Advanced Materials
Synthesis of Analogues with Modified Alkyl Chains or Cyclohexyl Substituents
The synthesis of analogues of 1-bromo-4-(trans-4-butylcyclohexyl)benzene with varied alkyl chain lengths is a common strategy to create a homologous series of compounds. This allows for a systematic investigation of the influence of chain length on liquid crystalline properties. The general synthetic approach often involves the acylation of benzene (B151609) with a cyclohexene, followed by further elaboration to introduce the desired alkyl group and the terminal bromine.
Modifying the alkyl chain can be achieved by starting with different ω-substituted alkyl bromides in the initial synthetic steps. For instance, using alkyl bromides of varying lengths (e.g., propyl, pentyl, hexyl) in a coupling reaction with a suitable cyclohexylbenzene (B7769038) precursor would yield a homologous series of 1-bromo-4-(trans-4-alkylcyclohexyl)benzenes.
While specific synthetic details for a homologous series starting from this compound are not extensively documented in readily available literature, the principles can be inferred from the synthesis of related liquid crystal families, such as the 4-alkyl-4'-cyanobiphenyls. These syntheses often allow for the variation of the alkyl chain in the final stages of the reaction pathway.
Modification of the cyclohexyl ring itself is less common but can be envisioned. Introducing substituents on the cyclohexane (B81311) ring would likely disrupt the linear geometry of the molecule, which is often detrimental to the formation of stable liquid crystal phases.
Introduction of Additional Functional Groups on the Aromatic Ring
The introduction of additional functional groups onto the benzene ring of this compound can significantly alter the molecule's electronic and steric properties, thereby influencing its material characteristics. Common synthetic routes for this purpose include electrophilic aromatic substitution reactions.
For example, nitration of the benzene ring could introduce a nitro (-NO2) group, which is strongly electron-withdrawing and would increase the molecule's dipole moment. Halogenation could introduce additional chloro (-Cl) or fluoro (-F) substituents. The position of these new substituents is directed by the existing groups on the ring. The bulky trans-4-butylcyclohexyl group is an ortho-, para-director, as is the bromo group. Therefore, substitution would likely occur at the positions ortho to the existing substituents.
The presence of such lateral substituents generally has a profound effect on the mesophase behavior. For instance, the introduction of a lateral fluoro substituent in biphenyl (B1667301) systems has been shown to depress the nematic-isotropic transition temperature (TN-I). researchgate.net The magnitude of this depression depends on the position of the substituent. Similarly, a lateral chloro substituent can influence the conformation and mesomorphic properties, potentially leading to the formation of different mesophases. researchgate.net
The reactivity of the bromine atom on the ring also allows for its replacement with other functional groups through various cross-coupling reactions, providing another avenue for derivatization.
Stereoisomeric Variations and Their Impact on Material Properties
The stereochemistry of the cyclohexyl ring is a critical determinant of the material properties of this compound. The cyclohexane ring can exist in two diastereomeric forms concerning the substitution pattern at the 1 and 4 positions: trans and cis.
In the trans isomer, the butyl group and the bromophenyl group are on opposite sides of the cyclohexane ring (equatorial-equatorial conformation). This leads to a more linear, rod-like molecular shape, which is highly favorable for the formation of stable liquid crystal phases. This linearity enhances the anisotropic van der Waals interactions between molecules, leading to higher clearing points (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).
In contrast, the cis isomer has both substituents on the same side of the ring (axial-equatorial conformation), resulting in a bent or "banana-shaped" molecule. This deviation from linearity disrupts the parallel packing of molecules, which is essential for nematic and smectic phases. Consequently, cis isomers generally have lower melting points and are less likely to exhibit liquid crystalline behavior. longdom.org If they do form mesophases, the clearing points are significantly lower than their trans counterparts. The presence of even small amounts of the cis isomer can act as an impurity, disrupting the liquid crystalline order and lowering the clearing point of the trans isomer.
For applications in displays and other electro-optical devices, a high degree of isomeric purity, favoring the trans isomer, is therefore essential. Synthetic strategies are often designed to maximize the yield of the trans isomer, and purification techniques are employed to remove the unwanted cis isomer.
General Physical Property Differences Between Cis and Trans Isomers
| Property | cis Isomer | trans Isomer |
| Molecular Shape | Bent | Linear / Rod-like |
| Melting Point | Generally lower | Generally higher |
| Boiling Point | Can be higher due to polarity | Can be lower |
| Stability | Generally less stable | Generally more stable |
| Liquid Crystallinity | Less likely to be mesogenic | More likely to be mesogenic |
Structure-Property Relationships in Liquid Crystalline Systems
The liquid crystalline behavior of materials derived from this compound is intricately linked to their molecular structure. Understanding these relationships is key to designing molecules with specific mesophase types, transition temperatures, and other physical properties.
The rigid core contributes to the anisotropy of the molecule, which is a prerequisite for liquid crystallinity. The length and nature of the rigid core have a significant impact on the clearing point; longer, more rigid cores generally lead to higher clearing points and a greater tendency to form more ordered smectic phases.
The presence of the cyclohexane ring, in its trans configuration, contributes to the rigidity and linearity of the core while also affecting the material's viscosity and birefringence compared to a purely aromatic biphenyl system.
The terminal groups of a liquid crystal molecule play a crucial role in determining its properties. In this compound, these are the butyl group and the bromo group.
The flexible butyl chain influences the melting point and the type of mesophase formed. In homologous series of liquid crystals, increasing the alkyl chain length often leads to a decrease in the melting point and can promote the formation of smectic phases over nematic phases. An "odd-even" effect is commonly observed, where the clearing points of homologs with an even number of carbon atoms in the alkyl chain are higher than those of their odd-numbered neighbors.
The terminal bromo group is polar and affects the dielectric anisotropy of the material. The polarity and polarizability of the terminal group influence the intermolecular forces and, consequently, the stability of the mesophase. For instance, replacing the bromo group with a more polar cyano group in similar structures is known to significantly increase the clearing point and the dielectric anisotropy.
A balance between molecular rigidity and flexibility is essential for the formation and stability of liquid crystal phases. The rigid core of this compound, composed of the bromophenyl and cyclohexyl units, provides the necessary structural anisotropy for the molecules to align directionally. This rigidity is crucial for maintaining the ordered structure of the mesophase against thermal agitation.
The flexible butyl chain, on the other hand, imparts a degree of fluidity to the material. It prevents the molecules from packing into a stable crystal lattice until a lower temperature, thus allowing for a liquid crystalline phase to exist over a certain temperature range. The flexibility of the alkyl chain also influences the viscosity of the material.
Applications in Liquid Crystal Technology and Advanced Functional Materials
Potential in Next-Generation Display Technologies
High-Speed Response Liquid Crystal Displays
1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a key intermediate in the formulation of advanced liquid crystal mixtures designed for high-speed response liquid crystal displays (LCDs). The efficacy of this compound in achieving rapid switching times is intrinsically linked to its distinct molecular architecture, which features a combination of a rigid aromatic core, a flexible butylcyclohexyl group, and a highly polar bromine atom. This structure makes it particularly suitable for use in blue phase liquid crystals, a state of matter that inherently possesses the capability for sub-millisecond response times. arborpharmchem.com
The fast response and high-temperature stability of liquid crystals containing this compound are crucial for next-generation displays. arborpharmchem.com The presence of the bromophenyl and trans-butylcyclohexyl structures contributes to the development of liquid crystal materials with broad application potential. arborpharmchem.com In high-speed LCDs, the ability of the liquid crystal molecules to quickly align and re-align with an applied electric field is paramount. The properties of this compound facilitate this rapid molecular switching, which is essential for reducing motion blur and improving the display quality of fast-moving images.
Applications in 3D Display Technology
The same properties that make this compound valuable for high-speed displays also underpin its application in 3D display technology. arborpharmchem.com Stereoscopic 3D displays operate by presenting slightly different images to each eye, which the brain then interprets as a three-dimensional image. The effectiveness of this technology relies on the display's ability to rapidly alternate between the left- and right-eye images.
The fast-switching characteristics enabled by liquid crystal mixtures containing this compound are critical for minimizing crosstalk between the two image streams. Crosstalk, which manifests as a faint ghosting of one eye's image in the other, can detract from the 3D effect and cause viewer discomfort. By facilitating sub-millisecond response times, this compound helps to ensure a clean separation between the left- and right-eye views, resulting in a sharper and more immersive 3D experience.
Exploration in Other Advanced Functional Materials
The unique combination of a reactive bromo group, a rigid phenyl ring, and a non-polar cyclohexyl moiety in this compound opens up possibilities for its use in a variety of advanced functional materials beyond liquid crystal displays.
Electronic Materials (e.g., insulators, thin-film transistors)
While direct applications of this compound in insulators or thin-film transistors are not extensively documented in publicly available research, its chemical structure suggests potential utility in the broader field of electronic materials. The bromo-functionalization allows it to serve as a building block in organic synthesis. This reactive site can be used to introduce this molecule into larger, more complex structures with tailored electronic properties.
For instance, through chemical modification, the core structure of this compound could be incorporated into polymers or other organic molecules designed for specific electronic functions. The interplay between the aromatic and aliphatic components of the molecule could be exploited to influence properties such as dielectric constant, charge mobility, and thermal stability in newly synthesized materials.
Polymer-Liquid Crystal Composites
Polymer-liquid crystal composites, such as polymer-stabilized liquid crystals (PSLCs) and polymer-dispersed liquid crystals (PDLCs), are a class of materials that combine the processability of polymers with the electro-optical properties of liquid crystals. While the direct use of this compound in these composites is not widely reported, structurally related compounds are subjects of research in this area.
For example, studies have been conducted on polystyrene derivatives modified with 4-(trans-4-butylcyclohexyl)phenol (B1591826) to investigate the orientation of liquid crystal molecules on polymer films. nih.gov This research highlights the role that the trans-4-alkylcyclohexylphenyl moiety can play in controlling the alignment of liquid crystals at polymer interfaces, a critical factor in the performance of polymer-liquid crystal composite devices. Given its structural similarities and reactive nature, this compound could potentially be used as a monomer or an additive in the formulation of such composites to tailor their electro-optical response and other physical properties.
Other Emerging Material Applications
The presence of a bromine atom on the benzene (B151609) ring makes this compound a versatile intermediate for organic synthesis. smolecule.com This reactive handle allows for a variety of chemical transformations, enabling the creation of more complex molecules for emerging applications.
Potential research directions could include:
Synthesis of Novel Liquid Crystals: The compound can be used as a starting material to synthesize new liquid crystal molecules with unique properties by replacing the bromine atom with other functional groups.
Development of Functional Polymers: Through polymerization reactions involving the bromo-functional group, novel polymers incorporating the butylcyclohexylbenzene moiety could be developed. These materials might exhibit interesting thermal or optical properties. smolecule.com
Pharmaceutical Intermediates: The structural motifs present in this compound are also found in some biologically active molecules, suggesting its potential, with modification, as an intermediate in pharmaceutical synthesis. smolecule.com
While these applications are largely exploratory, the chemical versatility of this compound makes it a compound of interest for the future development of new advanced functional materials.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, research is anticipated to move beyond traditional multi-stage syntheses, which often involve harsh reagents and generate significant waste. researchgate.netgoogle.com
Future synthetic strategies are expected to focus on:
Green Chemistry Principles: The application of green chemistry principles will be crucial. This includes the use of recyclable solvents, such as liquid ammonia, and the development of one-pot synthesis methods to reduce intermediate separation and purification steps. nih.govunibo.itresearchgate.net One-pot techniques have already shown promise in the synthesis of related 4-alkyl-4'-cyanobiaryls, suggesting their applicability to the target molecule. researchgate.net
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a promising avenue for highly selective and environmentally friendly synthesis. nih.gov Directed evolution of enzymes, such as heme proteins, has enabled novel C-H bond functionalization reactions. nih.gov This could potentially be applied to directly introduce the bromo or butylcyclohexyl groups onto the benzene (B151609) ring in a more sustainable manner.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. The adoption of flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.
These advancements aim to make the production of this important liquid crystal intermediate more economical and environmentally responsible.
Advanced Computational Modeling for Predictive Material Design
Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and the rational design of new molecules. rochester.edu For this compound and its derivatives, advanced computational techniques are expected to play a pivotal role in accelerating the discovery of new liquid crystalline materials with tailored properties.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, molecular geometry, and optical properties of this compound and related molecules. mdpi.comresearchgate.netui.ac.id This knowledge is crucial for predicting how modifications to the molecular structure will affect its liquid crystalline behavior.
Molecular Dynamics (MD) Simulations: All-atom MD simulations can provide insights into the collective behavior of molecules in the liquid crystal phase. researchgate.netarxiv.orgmdpi.comresearchgate.net These simulations can predict phase transitions, molecular ordering, and the influence of molecular shape on the mesophase behavior, guiding the design of new liquid crystals with desired properties.
By leveraging these computational tools, researchers can screen virtual libraries of compounds and identify promising candidates for synthesis, significantly reducing the time and cost associated with experimental research.
Exploration of Supramolecular Assemblies and Self-Organizing Systems
The bromine atom in this compound is not merely a synthetic handle but can also participate in non-covalent interactions, particularly halogen bonding. researchgate.net This interaction, where the bromine atom acts as an electrophilic species, is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. rsc.orgrsc.orgnih.govunizar.es
Future research in this area will likely focus on:
Halogen-Bonded Liquid Crystals: The ability of the bromine atom to form halogen bonds can be exploited to create novel supramolecular liquid crystals. rsc.orgrsc.orgnih.gov By co-assembling this compound with molecules that can act as halogen bond acceptors, it is possible to create new materials with unique mesomorphic properties.
Controlling Self-Assembly: The strength and directionality of halogen bonds can be tuned to control the self-assembly of calamitic (rod-like) liquid crystals like this compound. nih.govwhiterose.ac.uknih.govacs.org This could lead to the formation of novel liquid crystal phases with complex architectures and functionalities.
Stimuli-Responsive Materials: The non-covalent nature of halogen bonds makes them amenable to external stimuli. It may be possible to design supramolecular systems based on this compound that can be switched between different states by light, temperature, or an electric field.
The exploration of supramolecular assemblies opens up new possibilities for creating advanced functional materials with applications in sensors, switches, and other smart devices.
Integration into Hybrid Organic-Inorganic Materials
The combination of organic molecules with inorganic materials at the nanoscale can lead to hybrid materials with synergistic properties. This compound, as an organic component, can be integrated into various inorganic matrices to create novel functional materials.
Promising areas of research include:
Silica-Liquid Crystal Hybrids: The incorporation of this compound into porous silica (B1680970) networks can lead to materials that combine the optical properties of the liquid crystal with the mechanical stability and high surface area of silica. rsc.orgmdpi.com These hybrid materials could find applications in separation science, catalysis, and sensing.
Polymer-Dispersed Liquid Crystals (PDLCs): PDLCs consist of liquid crystal droplets dispersed in a polymer matrix. researchgate.netlidsen.comucf.edumdpi.com By using this compound as a component of the liquid crystal mixture in a PDLC, it is possible to create electrically switchable films for applications in smart windows, displays, and light shutters. The properties of the PDLC can be tuned by controlling the composition of the liquid crystal and the polymer. mdpi.com
Hybrid Nanoparticles: The functionalization of inorganic nanoparticles with this compound could lead to new types of anisotropic nanomaterials. The liquid crystalline properties of the organic shell could be used to control the self-assembly of the nanoparticles into ordered structures.
The development of these hybrid materials represents a significant step towards the creation of multifunctional materials with tailored properties for a wide range of applications.
Expanding Applications Beyond Traditional Liquid Crystal Displays
While this compound is a well-established intermediate for liquid crystal displays (LCDs), its unique molecular structure suggests potential for a broader range of applications. arborpharmchem.com The presence of the cyclohexylbenzene (B7769038) moiety and the reactive bromo group makes it an interesting building block for materials in other fields.
Future research could explore the following areas:
Organic Electronics: The rigid core and defined structure of cyclohexylbenzene derivatives make them potential candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo group can be used for further chemical modification to tune the electronic properties of the molecule.
Sensors: The liquid crystalline properties of materials derived from this compound could be harnessed for the development of chemical sensors. semanticscholar.orgmdpi.com The alignment of the liquid crystal can be perturbed by the presence of specific analytes, leading to a detectable optical response.
Pharmaceutical Intermediates: The butylcyclohexylbenzene scaffold is found in some biologically active molecules. The functionalizability of this compound could make it a useful intermediate in the synthesis of novel pharmaceutical compounds.
By thinking beyond the traditional applications of this compound, researchers can unlock its full potential and contribute to the development of new technologies in a variety of fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-bromo-4-(trans-4-butylcyclohexyl)benzene, and how are reaction conditions optimized?
- Methodology :
- Cyclohexyl Group Introduction : Trans-4-butylcyclohexane derivatives are often synthesized via catalytic hydrogenation of corresponding cyclohexene intermediates using palladium or platinum catalysts under controlled pressure (1–3 atm) .
- Bromination : Electrophilic aromatic bromination of the pre-functionalized benzene ring is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃ or AlCl₃) at 0–25°C. Para-selectivity is ensured by steric and electronic effects of the bulky trans-4-butylcyclohexyl group .
- Purification : High-purity (>98% GC) product is obtained via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Analytical Techniques :
- Gas Chromatography (GC) : Used to assess purity (>98% typical) and monitor reaction progress .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and trans-configuration of the cyclohexyl group. Key signals include aromatic protons (δ 7.2–7.5 ppm) and cyclohexyl methylenes (δ 1.0–2.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 295.25 for [M]⁺) verify molecular weight .
Q. What are the primary applications of this compound in academic research?
- Liquid Crystal Precursors : Serves as a key intermediate in synthesizing liquid crystal molecules, particularly for mesogens with para-substituted aromatic cores and alkylcyclohexyl groups .
- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura couplings with arylboronic acids to generate biaryl structures for advanced materials .
Advanced Research Questions
Q. How do steric effects from the trans-4-butylcyclohexyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky cyclohexyl group reduces reaction rates in Pd-catalyzed couplings due to steric hindrance. Optimized conditions (e.g., higher catalyst loading, elevated temperatures, or microwave-assisted synthesis) are often required .
- Case Study : Suzuki couplings with arylboronic acids require Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (80°C, 12–24 h) for moderate-to-high yields (60–85%) .
Q. What challenges arise in characterizing and resolving isomers of this compound?
- Isomer Differentiation :
- Cis- vs. Trans-Cyclohexyl : The trans-configuration is confirmed by ¹H NMR coupling constants (J = 10–12 Hz for axial-equatorial protons) .
- Rotamers : Variable-temperature NMR (VT-NMR) may be needed to resolve rotational barriers in the butyl chain.
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralcel OD-H) can separate enantiomers if chiral centers are introduced .
Q. How is this compound utilized in the development of liquid crystal displays (LCDs)?
- Role in Mesogens : The trans-4-butylcyclohexyl group enhances thermal stability and mesophase range in calamitic liquid crystals. Bromine serves as a handle for further functionalization (e.g., attaching polar groups) .
- Example Synthesis :
- Step 1 : Suzuki coupling with 4-cyanophenylboronic acid to form a biphenyl core.
- Step 2 : Hydrolysis of the nitrile to a carboxylic acid for terminal functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
